Gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate Gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate Aurothioglucose, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.
Aurothioglucose is a member of oxanes.
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Brand Name: Vulcanchem
CAS No.: 12192-57-3
VCID: VC0519783
InChI: InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
SMILES: C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Molecular Formula: C6H11AuO5S · xH2O
Molecular Weight: 392.18 g/mol

Gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate

CAS No.: 12192-57-3

Inhibitors

VCID: VC0519783

Molecular Formula: C6H11AuO5S · xH2O

Molecular Weight: 392.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate - 12192-57-3

CAS No. 12192-57-3
Product Name Gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Molecular Formula C6H11AuO5S · xH2O
Molecular Weight 392.18 g/mol
IUPAC Name gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Standard InChI InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
Standard InChIKey DWHOHDLMDHWAKJ-ZXFLYBOBSA-M
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+]
SMILES C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Canonical SMILES C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Appearance Solid powder
Colorform Yellow crystals
Description Aurothioglucose, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.
Aurothioglucose is a member of oxanes.
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years.
Solubility Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether
Soluble in water with decomposition.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aureotan
Auromyose
Aurothioglucose
Aurothioglucose, beta D Isomer
Aurothioglucose, beta-D Isomer
Aurothioglucose, Sodium Salt, beta-D Isomer
B Oleosum, Solganal
beta-D Isomer Aurothioglucose
Gold 50
Gold Thioglucose
Gold-50
Gold50
Oleosum, Solganal B
Solganal
Solganal B Oleosum
Solganol
Thioglucose, Gold
Thioglucosoaurate
Reference 1: Britt RD Jr, Velten M, Locy ML, Rogers LK, Tipple TE. The thioredoxin reductase-1 inhibitor aurothioglucose attenuates lung injury and improves survival in a murine model of acute respiratory distress syndrome. Antioxid Redox Signal. 2014 Jun 10;20(17):2681-91. doi: 10.1089/ars.2013.5332. PubMed PMID: 24295151; PubMed Central PMCID: PMC4026403.
2: Du Y, Zhang H, Lu J, Holmgren A. Glutathione and glutaredoxin act as a backup of human thioredoxin reductase 1 to reduce thioredoxin 1 preventing cell death by aurothioglucose. J Biol Chem. 2012 Nov 2;287(45):38210-9. doi: 10.1074/jbc.M112.392225. PubMed PMID: 22977247; PubMed Central PMCID: PMC3488090.
3: van Roon EN, van de Laar MA, Janssen M, Kruijsen MW, Jansen TL, Brouwers JR. Parenteral gold preparations. Efficacy and safety of therapy after switching from aurothioglucose to aurothiomalate. J Rheumatol. 2005 Jun;32(6):1026-30. PubMed PMID: 15940762.
4: Schmued LC. The progression of neuronal, myelin, astrocytic, and immunological changes in the rat brain following exposure to aurothioglucose. Brain Res. 2002 Sep 13;949(1-2):171-7. PubMed PMID: 12213313.
5: Gowring LE, Kobayashi TT, Lewin-Smith MR. Localized chrysiasis, aluminum salt deposition and dystrophic calcification a decade after gold injections. J Cutan Pathol. 2015 Aug;42(8):568-73. doi: 10.1111/cup.12506. PubMed PMID: 25950356.
6: Naruta E, Buko V. Hypolipidemic effect of pantothenic acid derivatives in mice with hypothalamic obesity induced by aurothioglucose. Exp Toxicol Pathol. 2001 Oct;53(5):393-8. PubMed PMID: 11817109.
7: Kishi E, Takahashi A, Ishimaru H, Ikarashi Y, Maruyama Y. Development of obesity and neurochemical backing in aurothioglucose-treated mice. Auton Neurosci. 2001 Sep 17;92(1-2):21-7. PubMed PMID: 11570700.
8: Wang C, Jiang Y, Li X, Hu L. Thioglucose-bound gold nanoparticles increase the radiosensitivity of a triple-negative breast cancer cell line (MDA-MB-231). Breast Cancer. 2015 Jul;22(4):413-20. doi: 10.1007/s12282-013-0496-9. PubMed PMID: 24114595.
9: Traber KE, Okamoto H, Kurono C, Baba M, Saliou C, Soji T, Packer L, Okamoto T. Anti-rheumatic compound aurothioglucose inhibits tumor necrosis factor-alpha-induced HIV-1 replication in latently infected OM10.1 and Ach2 cells. Int Immunol. 1999 Feb;11(2):143-50. PubMed PMID: 10069412.
10: Yoshida S, Kato T, Sakurada S, Kurono C, Yang JP, Matsui N, Soji T, Okamoto T. Inhibition of IL-6 and IL-8 induction from cultured rheumatoid synovial fibroblasts by treatment with aurothioglucose. Int Immunol. 1999 Feb;11(2):151-8. PubMed PMID: 10069413.
11: Smith AD, Guidry CA, Morris VC, Levander OA. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo. J Nutr. 1999 Jan;129(1):194-8. PubMed PMID: 9915899.
12: Gandin V, Fernandes AP. Metal- and Semimetal-Containing Inhibitors of Thioredoxin Reductase as Anticancer Agents. Molecules. 2015 Jul 14;20(7):12732-56. doi: 10.3390/molecules200712732. Review. PubMed PMID: 26184149.
13: Locy ML, Rogers LK, Prigge JR, Schmidt EE, Arnér ES, Tipple TE. Thioredoxin reductase inhibition elicits Nrf2-mediated responses in Clara cells: implications for oxidant-induced lung injury. Antioxid Redox Signal. 2012 Nov 15;17(10):1407-16. doi: 10.1089/ars.2011.4377. PubMed PMID: 22607006; PubMed Central PMCID: PMC3437047.
14: Ogasawara M, Hirose A, Ono M, Aritake K, Nozaki Y, Takahashi M, Okamoto N, Sakamoto S, Iwasaki S, Asanuma T, Taniguchi T, Urade Y, Onishi S, Saibara T, Oben JA. A novel and comprehensive mouse model of human non-alcoholic steatohepatitis with the full range of dysmetabolic and histological abnormalities induced by gold thioglucose and a high-fat diet. Liver Int. 2011 Apr;31(4):542-51. doi: 10.1111/j.1478-3231.2010.02443.x. PubMed PMID: 21382165.
15: Noguchi T, Makino S, Shinahara M, Nishiyama M, Hashimoto K, Terada Y. Effects of gold thioglucose treatment on central corticotrophin-releasing hormone systems in mice. J Neuroendocrinol. 2013 Apr;25(4):340-9. doi: 10.1111/jne.12011. PubMed PMID: 23253150.
PubChem Compound 454937
Last Modified Nov 11 2021
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